molecular formula C4F9SO2N(C2H5)CH2COOH<br>C8H8F9NO4S B13413282 n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine CAS No. 68957-33-5

n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine

Cat. No.: B13413282
CAS No.: 68957-33-5
M. Wt: 385.21 g/mol
InChI Key: PAOHBPWWJXVFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine is a chemical compound with the molecular formula C8H7F9NO4S. It is known for its unique structure, which includes a nonafluorobutyl group, making it a fluorinated compound. This compound is often used in various industrial and scientific applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine typically involves the reaction of glycine with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nonafluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine involves its interaction with specific molecular targets. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine potassium salt
  • 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
  • 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-

Uniqueness

This compound is unique due to its specific combination of the nonafluorobutyl group and glycine backbone. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.

Properties

CAS No.

68957-33-5

Molecular Formula

C4F9SO2N(C2H5)CH2COOH
C8H8F9NO4S

Molecular Weight

385.21 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid

InChI

InChI=1S/C8H8F9NO4S/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15/h2-3H2,1H3,(H,19,20)

InChI Key

PAOHBPWWJXVFBM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.